molecular formula C9H11ClN2O B588077 2-Methyl-4,5,6,7-tetrahydro-2H-indazole-3-carbonyl chloride CAS No. 149591-34-4

2-Methyl-4,5,6,7-tetrahydro-2H-indazole-3-carbonyl chloride

Cat. No. B588077
M. Wt: 198.65
InChI Key: MMBGZHDUHPJZIM-UHFFFAOYSA-N
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Description

2-Methyl-4,5,6,7-tetrahydro-2H-indazole-3-carbonyl chloride is a chemical compound that has gained significant attention in the field of scientific research. It is a heterocyclic organic compound that is widely used in the synthesis of various pharmaceuticals and agrochemicals.

Mechanism Of Action

The mechanism of action of 2-Methyl-4,5,6,7-tetrahydro-2H-indazole-3-carbonyl chloride is not fully understood. However, studies have shown that it exhibits antitumor activity by inhibiting the growth of cancer cells. It is believed to exert its antitumor activity by inducing cell cycle arrest and apoptosis.

Biochemical And Physiological Effects

Studies have shown that 2-Methyl-4,5,6,7-tetrahydro-2H-indazole-3-carbonyl chloride exhibits a range of biochemical and physiological effects. It has been shown to have antihypertensive and anticonvulsant effects. Additionally, it has been shown to exhibit antitumor activity and has potential therapeutic applications in the treatment of cancer.

Advantages And Limitations For Lab Experiments

One of the advantages of using 2-Methyl-4,5,6,7-tetrahydro-2H-indazole-3-carbonyl chloride in lab experiments is its versatility. It can be used in the synthesis of various pharmaceuticals and agrochemicals. Additionally, it exhibits a range of biochemical and physiological effects, making it a useful tool for scientific research. However, one of the limitations of using 2-Methyl-4,5,6,7-tetrahydro-2H-indazole-3-carbonyl chloride is its toxicity. It is important to handle it with care and take appropriate safety precautions when working with it.

Future Directions

There are several future directions for the use of 2-Methyl-4,5,6,7-tetrahydro-2H-indazole-3-carbonyl chloride in scientific research. One of the potential areas of research is the development of new antitumor agents based on its structure. Additionally, it has potential applications in the development of new antihypertensive and anticonvulsant agents. Further research is needed to fully understand its mechanism of action and potential therapeutic applications.
In conclusion, 2-Methyl-4,5,6,7-tetrahydro-2H-indazole-3-carbonyl chloride is a versatile compound that has gained significant attention in the field of scientific research. Its diverse applications in the synthesis of pharmaceuticals and agrochemicals, as well as its potential therapeutic applications, make it a useful tool for scientific research. Further research is needed to fully understand its mechanism of action and potential future applications.

Synthesis Methods

The synthesis of 2-Methyl-4,5,6,7-tetrahydro-2H-indazole-3-carbonyl chloride involves the reaction of 2-methylindole with phosgene in the presence of a base. The reaction yields 2-Methyl-4,5,6,7-tetrahydro-2H-indazole-3-carbonyl chloride as a white solid with a melting point of 96-98°C.

Scientific Research Applications

2-Methyl-4,5,6,7-tetrahydro-2H-indazole-3-carbonyl chloride has been extensively used in scientific research due to its diverse applications. It is widely used in the synthesis of various pharmaceuticals, including antihypertensive agents, anticonvulsants, and antitumor agents. Additionally, it is used in the synthesis of agrochemicals, including fungicides and herbicides.

properties

IUPAC Name

2-methyl-4,5,6,7-tetrahydroindazole-3-carbonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11ClN2O/c1-12-8(9(10)13)6-4-2-3-5-7(6)11-12/h2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMBGZHDUHPJZIM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C2CCCCC2=N1)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40664842
Record name 2-Methyl-4,5,6,7-tetrahydro-2H-indazole-3-carbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40664842
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methyl-4,5,6,7-tetrahydro-2H-indazole-3-carbonyl chloride

CAS RN

149591-34-4
Record name 2-Methyl-4,5,6,7-tetrahydro-2H-indazole-3-carbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40664842
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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